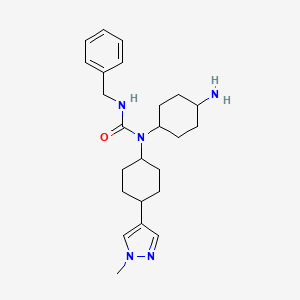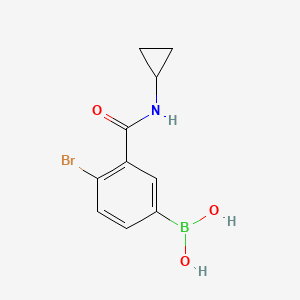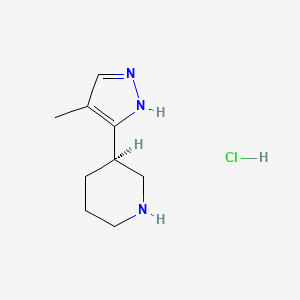![molecular formula C12H13ClN2O2 B14033276 6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE is a heterocyclic compound that belongs to the pyrrolopyridine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrrolopyridine derivatives, while oxidation reactions can produce N-oxides .
科学研究应用
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolopyridine derivatives.
作用机制
The mechanism of action of TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to block the growth and spread of cancer cells .
相似化合物的比较
Similar Compounds
TERT-BUTYL 5-BROMO-7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE-1-CARBOXYLATE: This compound has a similar structure but with a bromine atom at the 5-position, which can influence its reactivity and biological activity.
TERT-BUTYL 6-BROMO-3,3-DIMETHYL-2,3-DIHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE:
Uniqueness
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. These features contribute to its distinct chemical reactivity and potential for use in various scientific and industrial applications .
属性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC 名称 |
tert-butyl 6-chloropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-9-10(15)6-8(13)7-14-9/h4-7H,1-3H3 |
InChI 键 |
CYHKNWHPIXMUDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)






